molecular formula C16H17NO3 B582117 (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone CAS No. 1231819-50-3

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone

Cat. No.: B582117
CAS No.: 1231819-50-3
M. Wt: 271.316
InChI Key: PLIYGCKUMSKVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-Chloroethoxy)phenylmethanone with methylamine . The reaction conditions typically include the use of solvents and catalysts to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenyl derivatives and other functionalized compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex molecules and heterocycles In biology, it is utilized in studies involving estrogen receptor modulation and related pathwaysAdditionally, it is used in the industry for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in research focused on hormone-related processes and diseases .

Comparison with Similar Compounds

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone can be compared to other similar compounds, such as (4-Hydroxyphenyl)[4-[2-(dimethylamino)ethoxy]phenyl]methanone and (4-Hydroxyphenyl)[4-[2-(ethylamino)ethoxy]phenyl]methanone. These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

(4-hydroxyphenyl)-[4-[2-(methylamino)ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17-10-11-20-15-8-4-13(5-9-15)16(19)12-2-6-14(18)7-3-12/h2-9,17-18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIYGCKUMSKVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the same procedure as example 1, step E described, (4-(2-chloroethoxy)phenyl)(4-hydroxyphenyl)methanone (2.0 g, 1.0 eq) was reacted with MeNH2 (30% wt in water, 30 mL) in MeOH (30 mL) under reflux to give the desired product (1.4 g, 65%). 1H NMR (400 MHz, DMSO-d6) δ 7.67 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), 7.06 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 4.18 (t, J=5.6 Hz, 2H), 2.89 (t, J=6.0 Hz, 2H), 2.37 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.